molecular formula C12H16O2 B2796759 3-Methyl-5-phenylpentanoic acid CAS No. 2939-13-1

3-Methyl-5-phenylpentanoic acid

Cat. No.: B2796759
CAS No.: 2939-13-1
M. Wt: 192.258
InChI Key: PLKOKNXTRCQIJG-UHFFFAOYSA-N
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Description

3-Methyl-5-phenylpentanoic acid is an organic compound with the molecular formula C12H16O2 It is a derivative of pentanoic acid, featuring a phenyl group and a methyl group attached to the pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-5-phenylpentanoic acid can be synthesized through several methods. One common approach involves the aldol condensation of cinnamaldehyde with propanal, followed by hydrogenation. The reaction is typically catalyzed by ruthenium or nickel-supported catalysts. The optimal conditions for this reaction include a molar ratio of starting materials of 1:1, a 36% aqueous solution of sodium hydroxide, and methanol as a solvent. The resulting product, 2-methyl-5-phenylpenta-2,4-dienal, is then hydrogenated under high pressure and temperature to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process typically includes the same aldol condensation and hydrogenation steps, but with optimized conditions for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-phenylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols.

    Substitution: Produces substituted aromatic compounds.

Scientific Research Applications

3-Methyl-5-phenylpentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-phenylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with aromatic amino acid aminotransferase and other related enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenylpentanoic acid
  • 3-Hydroxy-3-methyl-5-phenylpentanoic acid
  • 2-Methyl-5-phenylpentanoic acid

Uniqueness

3-Methyl-5-phenylpentanoic acid is unique due to the presence of both a phenyl group and a methyl group on the pentanoic acid chain. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a different reactivity profile and potential biological activity, which can be leveraged in research and industrial applications .

Properties

IUPAC Name

3-methyl-5-phenylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-10(9-12(13)14)7-8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKOKNXTRCQIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of ethyl 5-phenyl-3-methylpentanoate (0.30 g, 1.36 mmol), a 1N-aqueous sodium hydroxide solution (3 ml), methanol (3 ml) and tetrahydrofuran (3 ml) was stirred at room temperature for 5 hours. The reaction mixture was adjusted to pH 1 with a 1N-aqueous hydrochloric acid solution and extracted with ethyl acetate. The extract solution was washed with water and a saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to obtain 0.24 g of 5-phenyl-3-methylpentanoic acid.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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